molecular formula C17H16FN3O2 B2903472 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea CAS No. 1211832-72-2

1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2903472
CAS No.: 1211832-72-2
M. Wt: 313.332
InChI Key: ZDCRNAJXPDUPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea is a urea derivative characterized by a 1-acetylindolin-6-yl group and a 2-fluorophenyl substituent. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and anticancer properties. The acetylindolin moiety may enhance binding to hydrophobic pockets in target proteins, while the 2-fluorophenyl group contributes to electronic effects and metabolic stability. Structural analogs of this compound often vary in substituents on the urea backbone, influencing physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCRNAJXPDUPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Chemical Catalogs

The following compounds, identified in chemical libraries (), share structural motifs with 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea:

Compound Name Key Substituents Molecular Features Source
1-(2-Fluorophenyl)biguanide hydrochloride 2-Fluorophenyl, biguanide Basic nitrogen-rich scaffold; polar
1-(2-Chlorophenylsulfonyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Chlorophenylsulfonyl, triazinyl Sulfonyl group enhances solubility
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea Cyclopentyl, indazolyl Bulky bicyclic structure; lipophilic
Key Observations:
  • Solubility : Sulfonyl-containing analogs () may exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the acetylindolin group in the target compound likely increases hydrophobicity.
  • Steric Hindrance : The cyclopentyl-indazole derivative () introduces significant steric bulk, which could limit membrane permeability compared to the acetylindolin-fluorophenyl structure .

Functional Group Analysis

  • Urea vs. Biguanide : Unlike the target compound’s urea linkage, 1-(2-fluorophenyl)biguanide () features a biguanide moiety, which can form stronger hydrogen bonds but may reduce stability under acidic conditions .

Hypothetical Pharmacological Implications

While direct pharmacological data for this compound are unavailable in the provided evidence, structural comparisons suggest:

  • Target Selectivity : The acetylindolin group may confer selectivity for kinases or receptors with hydrophobic binding pockets, distinguishing it from sulfonyl- or triazinyl-containing analogs.
  • Metabolic Stability : Fluorine’s electronegativity in the 2-fluorophenyl group could reduce oxidative metabolism compared to chlorinated analogs, as seen in other fluorinated pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.